
1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride
Vue d'ensemble
Description
“1-(2-Methoxyphenyl)piperazine hydrochloride” is an analytical reference standard categorized as a piperazine . It’s used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves functionalizing pyrazolylvinyl ketones via Aza-Michael addition reaction .Molecular Structure Analysis
The molecular formula of “1-(2-Methoxyphenyl)piperazine hydrochloride” is C11H16N2O • HCl . The SMILES string representation is COC1=C(N2CCNCC2)C=CC=C1.Cl .Applications De Recherche Scientifique
Triarylamine-Bearing Polyphenylenevinylene Derivatives
- Research Context: The synthesis and characterization of triarylamine-bearing poly(1,4-phenylenevinylene) derivatives have been explored for their potential in creating high-spin organic polymers. These polymers show reversible redox characteristics due to the pendant arylamine moiety, demonstrating notable durability and solubility in common solvents. The chemical oxidation of these compounds produces aminium polyradicals with significant stability under ambient conditions, pointing towards applications in organic electronics and materials science (Takashi Kurata, Yong‐Jin Pu, H. Nishide, 2007).
In Vivo Metabolism Studies
- Research Context: While this study primarily focuses on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), it provides a methodological framework for investigating the in vivo metabolism of similar compounds. The research delineates metabolic pathways, identifying several metabolites through enzymatic hydrolysis and subsequent analysis. This type of study is critical for understanding the biotransformation processes of chemically related compounds in pharmacological and toxicological contexts (T. Kanamori, H. Inoue, Y. Iwata, Y. Ohmae, T. Kishi, 2002).
Synthesis of Nitracaine, Methoxypiperamide, and Mephtetramine
- Research Context: The study involves the synthesis, characterization, and in vitro metabolism of three compounds identified as new psychoactive substances (NPS). These syntheses are part of a broader initiative to understand the chemical properties and potential biological activities of NPS. Such research contributes to the field of medicinal chemistry by exploring the structure-activity relationships and metabolic pathways of novel compounds, which can inform the development of therapeutic agents and forensic analysis (J. Power, K. Scott, E. A. Gardner, Bronagh M Curran McAteer, J. O'Brien, Margaret Brehon, Brian Talbot, P. Kavanagh, 2014).
HDAC Inhibitors for Cancer Therapy
- Research Context: A series of compounds based on the structure modification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potential HDAC inhibitors were synthesized and evaluated for their anticancer activity. These compounds were found to selectively inhibit the proliferation of colon cancer cells, indicating their potential as therapeutic agents in oncology. The research highlights the importance of structural modification in drug design and development, aiming at discovering more effective and selective anticancer drugs (S. E. Rayes, A. Aboelmagd, M. Gomaa, Walid Fathalla, I. Ali, F. Pottoo, F. Khan, 2020).
Generation of Structurally Diverse Compounds
- Research Context: Utilizing 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material, a wide range of alkylation and ring closure reactions were performed to generate a diverse library of compounds. This research underlines the potential of using versatile starting materials for the creation of structurally varied compounds, which can have applications in drug discovery and development by providing a broad array of molecules for biological evaluation (G. Roman, 2013).
Mécanisme D'action
Target of Action
It’s structurally related to urapidil, which is known to target the5HT-1A receptor and acts as an α-blocker . These receptors play a crucial role in regulating blood pressure and heart rate .
Mode of Action
Considering its structural similarity to urapidil, it might also cross the blood-brain barrier and activate the 5ht-1a receptor . This activation could result in central antihypertensive activity .
Biochemical Pathways
Based on its potential similarity to urapidil, it might influence pathways related to blood pressure regulation and heart rate control .
Result of Action
If it acts similarly to urapidil, it might lower peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It might also prevent reflex tachycardia in patients .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with β-adrenergic receptors, which are involved in the regulation of heart rate and smooth muscle relaxation . The nature of these interactions typically involves binding to the receptor sites, leading to either activation or inhibition of the receptor’s function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . This compound can induce changes in the levels of reactive oxygen species (ROS) within cells, thereby impacting cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, leading to enzyme inhibition or activation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in a cascade of molecular events that ultimately affect cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways . The stability of the compound in various conditions is crucial for its consistent performance in experimental setups.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have identified threshold levels beyond which the compound can cause significant harm, including organ damage and behavioral changes. Understanding the dosage-response relationship is essential for its safe and effective use in research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound’s metabolism can affect its bioavailability and overall impact on the organism. Additionally, it can influence metabolic flux and alter the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for predicting its pharmacokinetics and dynamics in biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization can influence its activity and function within the cell, affecting processes such as signal transduction and metabolic regulation.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,3)11(13)9-7-5-6-8-10(9)14-4;/h5-8,11H,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNYWDBWDYJPDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384431-38-2 | |
| Record name | 1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


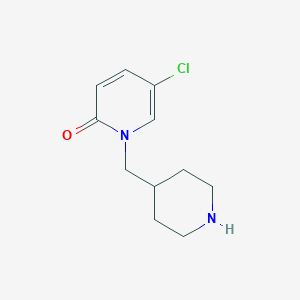
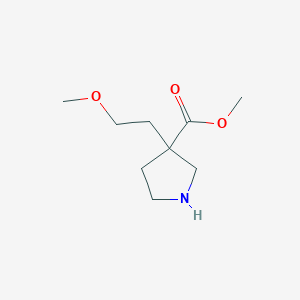

![3-Benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1469727.png)


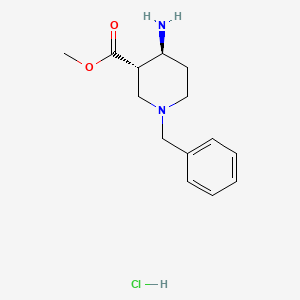
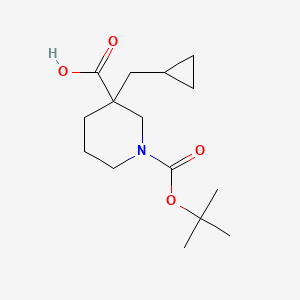
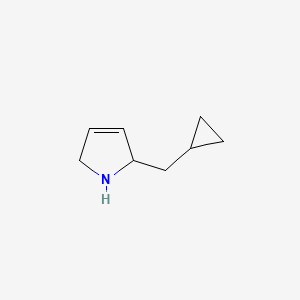

![1-(4-benzoylpiperazin-1-yl)-2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B1469742.png)
![[(3-Fluoro-2-thienyl)methyl]amine](/img/structure/B1469743.png)
![[1-(Thiophen-3-yl)cyclopentyl]methanamine](/img/structure/B1469744.png)

